molecular formula C7H5Cl2NO B3032390 4,6-Dichloro-2-methylnicotinaldehyde CAS No. 1589540-62-4

4,6-Dichloro-2-methylnicotinaldehyde

Cat. No.: B3032390
CAS No.: 1589540-62-4
M. Wt: 190.02
InChI Key: XONDNTUBFCVNAZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methylnicotinaldehyde is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of nicotinaldehyde, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a methyl group at the 2 position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-methylnicotinaldehyde typically involves the chlorination of 2-methylnicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2-methylnicotinaldehyde is treated with thionyl chloride, resulting in the substitution of hydrogen atoms at the 4 and 6 positions with chlorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient chlorination. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4,6-Dichloro-2-methylnicotinic acid.

    Reduction: 4,6-Dichloro-2-methylnicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4,6-Dichloro-2-methylnicotinaldehyde serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be a valuable building block in the development of various chemical compounds.

Biological Activities

Research has indicated that this compound exhibits potential antimicrobial and antifungal properties. Studies are ongoing to explore its effectiveness against various pathogens, making it a candidate for further investigation in pharmaceutical applications .

Pharmaceutical Development

The compound is being studied as a lead compound in drug discovery due to its ability to interact with specific biological targets. Its reactivity allows for modifications that can enhance its therapeutic properties. For example, derivatives of this compound are being evaluated for their potential use in treating diseases such as cancer .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against several bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

This indicates that further exploration into its mechanism of action could lead to new antimicrobial agents .

Case Study 2: Synthesis of Derivatives

In another study, researchers synthesized various derivatives of this compound to assess their biological activities. The derivatives were evaluated for their cytotoxic effects on cancer cell lines.

DerivativeIC50 (µM)
4,6-Dichloro-2-methylpyrimidine5.4
4-Chloro-2-methylnicotinaldehyde8.9

These findings suggest that modifications to the core structure can significantly influence biological activity, paving the way for novel therapeutic agents .

Industrial Applications

The compound is also utilized in the production of agrochemicals and other pharmaceuticals. Its reactivity is harnessed to create active ingredients essential for crop protection and disease treatment. The ability to modify its structure allows chemists to tailor compounds for specific applications in industry.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to its reactivity by facilitating electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylnicotinaldehyde: Similar structure but with different positions of chlorine and methyl groups.

    4,6-Dichloro-3-methylnicotinaldehyde: Similar structure but with the methyl group at the 3 position.

    4,6-Dichloro-2-ethylnicotinaldehyde: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4,6-Dichloro-2-methylnicotinaldehyde is unique due to the specific positioning of its chlorine and methyl groups, which influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions in synthetic and biological applications, making it a valuable compound in various research fields.

Biological Activity

4,6-Dichloro-2-methylnicotinaldehyde is a chlorinated derivative of nicotinic aldehyde, notable for its unique chemical structure and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H5Cl2NOC_7H_5Cl_2NO with a molecular weight of approximately 190.03 g/mol. The compound features a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions and a methyl group at the 2 position, along with an aldehyde functional group. This specific arrangement contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Receptor Binding : It may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and muscle function.
  • Electrophilic Reactions : The presence of chlorine atoms enhances its electrophilic character, facilitating reactions with nucleophiles in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting that the compound can disrupt bacterial membranes or interfere with metabolic processes.

Study Focus Findings
Antibacterial TestsEffective against Gram-positive and Gram-negative bacteria.
CytotoxicityExhibited varying levels of cytotoxicity against cancer cell lines.
Enzyme InhibitionInhibited specific enzymes involved in metabolic pathways .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro experiments assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity, making it a candidate for further investigation as a potential anticancer agent .
  • Enzyme Activity Assays : The compound was tested for its ability to inhibit key metabolic enzymes. Findings revealed significant inhibition rates, suggesting that it could be utilized in developing enzyme inhibitors for therapeutic applications .
  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of chlorinated nicotinic acid derivatives, this compound showed promising results against several pathogenic bacteria, indicating its potential use in developing new antibacterial agents .

Properties

IUPAC Name

4,6-dichloro-2-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4-5(3-11)6(8)2-7(9)10-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONDNTUBFCVNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290319
Record name 4,6-Dichloro-2-methylnicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1589540-62-4
Record name 4,6-Dichloro-2-methylnicotinaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1589540-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-methylnicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A dry flask was charged with DCM (59.9 mL) and oxalyl chloride (3.15 mL, 35.9 mmol) and cooled to −78° C. Dimethyl sulfoxide (3.40 mL, 47.9 mmol) was added and the reaction was stirred for 30 min. A solution of (4,6-dichloro-2-methylpyridin-3-yl)methanol (4.60 g, 23.95 mmol) in DCM (2 mL) was then added. The reaction was stirred for 30 min then triethylamine (6.74 mL, 71.9 mmol) was added and the reaction mixture was stirred at −78° C. for 30 min. The reaction was warmed to 0° C. and stirred for 1 h. The reaction was then quenched with sodium bicarbonate, diluted with water, and the aqueous layer extracted with EtOAc. The organic phase was washed with sat. sodium bicarbonate, dried over MgSO4, filtered, and concentrated in vacuo to afford 4,6-dichloro-2-methylnicotinaldehyde, which was carried onto the next step without further purification. 1H NMR (500 MHz, DMSO-d6) δ 10.60 (s, 1H), 7.37 (s, 1H), 2.80 (s, 3H).
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
6.74 mL
Type
reactant
Reaction Step Three
Quantity
3.15 mL
Type
reactant
Reaction Step Four
Name
Quantity
59.9 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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